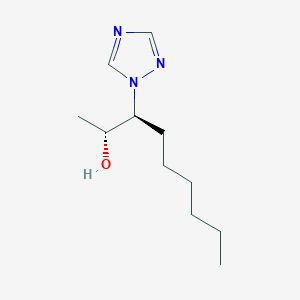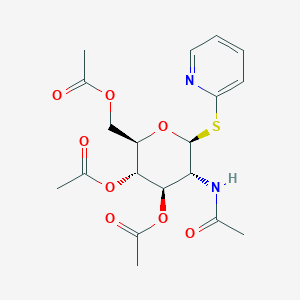
1-(2-Hydroxy-3-nonyl)-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-3-nonyl)-1,2,4-triazole, also known as HNT, is a synthetic compound that has been widely used in scientific research. It is a triazole derivative that has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
1-(2-Hydroxy-3-nonyl)-1,2,4-triazole acts as a chelating agent by binding to heavy metal ions and forming stable complexes. It has been shown to have a high affinity for copper ions. 1-(2-Hydroxy-3-nonyl)-1,2,4-triazole also has antioxidant properties and can scavenge free radicals. In addition, 1-(2-Hydroxy-3-nonyl)-1,2,4-triazole has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-(2-Hydroxy-3-nonyl)-1,2,4-triazole has been shown to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation and increase the activity of antioxidant enzymes. 1-(2-Hydroxy-3-nonyl)-1,2,4-triazole has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, 1-(2-Hydroxy-3-nonyl)-1,2,4-triazole has been shown to have anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Hydroxy-3-nonyl)-1,2,4-triazole in lab experiments is its high affinity for heavy metal ions, which makes it a useful chelating agent. 1-(2-Hydroxy-3-nonyl)-1,2,4-triazole is also relatively stable and easy to synthesize. However, 1-(2-Hydroxy-3-nonyl)-1,2,4-triazole has some limitations, including its potential toxicity and its limited solubility in water.
Direcciones Futuras
There are several future directions for research on 1-(2-Hydroxy-3-nonyl)-1,2,4-triazole. One area of research is the development of 1-(2-Hydroxy-3-nonyl)-1,2,4-triazole-based therapies for the treatment of Alzheimer's disease, Parkinson's disease, and cancer. Another area of research is the development of new methods for the synthesis of 1-(2-Hydroxy-3-nonyl)-1,2,4-triazole and its derivatives. Finally, further studies are needed to better understand the biochemical and physiological effects of 1-(2-Hydroxy-3-nonyl)-1,2,4-triazole and its potential toxicity.
Métodos De Síntesis
The synthesis of 1-(2-Hydroxy-3-nonyl)-1,2,4-triazole involves the reaction of nonylphenol with hydrazine hydrate and sodium hydroxide. The resulting product is then treated with acetic anhydride to yield 1-(2-Hydroxy-3-nonyl)-1,2,4-triazole. The purity of the compound can be increased by recrystallization.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-3-nonyl)-1,2,4-triazole has been widely used in scientific research as a chelating agent for the determination of heavy metals. It has also been used as a corrosion inhibitor for metal surfaces. 1-(2-Hydroxy-3-nonyl)-1,2,4-triazole has been shown to have potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
152343-82-3 |
|---|---|
Nombre del producto |
1-(2-Hydroxy-3-nonyl)-1,2,4-triazole |
Fórmula molecular |
C11H21N3O |
Peso molecular |
211.3 g/mol |
Nombre IUPAC |
(2R,3S)-3-(1,2,4-triazol-1-yl)nonan-2-ol |
InChI |
InChI=1S/C11H21N3O/c1-3-4-5-6-7-11(10(2)15)14-9-12-8-13-14/h8-11,15H,3-7H2,1-2H3/t10-,11+/m1/s1 |
Clave InChI |
BKFJOEDXXGZDOD-MNOVXSKESA-N |
SMILES isomérico |
CCCCCC[C@@H]([C@@H](C)O)N1C=NC=N1 |
SMILES |
CCCCCCC(C(C)O)N1C=NC=N1 |
SMILES canónico |
CCCCCCC(C(C)O)N1C=NC=N1 |
Sinónimos |
1-(2-hydroxy-3-nonyl)-1,2,4-triazole 1-(2-hydroxy-3-nonyl)-1,2,4-triazole, ((R*,R*)-(+-))-isomer 1-HNTZ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[trans-2-fluorocyclopropyl]carbamate](/img/structure/B115679.png)


![Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B115685.png)

![2-[[(Z)-2-nitroethenyl]amino]benzoic acid](/img/structure/B115689.png)





